ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE
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Overview
Description
ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is a complex organic compound with the molecular formula C16H24N2O5S It is characterized by the presence of an ethyl ester group, a sulfonyl group, and a hexylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to form 4-aminobenzenesulfonamide.
Alkylation: The amino group is alkylated with hexylamine to form 4-[(hexylamino)sulfonyl]aniline.
Esterification: Finally, the compound undergoes esterification with ethyl oxalyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the aniline ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The hexylamino group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {4-[(methylamino)sulfonyl]anilino}(oxo)acetate
- Ethyl {4-[(butylamino)sulfonyl]anilino}(oxo)acetate
- Ethyl {4-[(octylamino)sulfonyl]anilino}(oxo)acetate
Uniqueness
ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylamino group, in particular, differentiates it from similar compounds by influencing its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C16H24N2O5S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[4-(hexylsulfamoyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C16H24N2O5S/c1-3-5-6-7-12-17-24(21,22)14-10-8-13(9-11-14)18-15(19)16(20)23-4-2/h8-11,17H,3-7,12H2,1-2H3,(H,18,19) |
InChI Key |
LANIUUODIJENMW-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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